2-(5-Methyl-1H-pyrazol-3-yl)benzo[d]thiazole
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Overview
Description
2-(5-Methyl-1H-pyrazol-3-yl)benzo[d]thiazole is a heterocyclic compound that features both a pyrazole and a benzothiazole ring. These structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-1H-pyrazol-3-yl)benzo[d]thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-methyl-1H-pyrazole-3-carboxylic acid with 2-aminobenzenethiol under dehydrating conditions to form the desired benzothiazole ring . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methyl-1H-pyrazol-3-yl)benzo[d]thiazole can undergo various chemical reactions, including:
Electrophilic substitution: The benzothiazole ring can participate in electrophilic aromatic substitution reactions due to the electron-rich nature of the sulfur and nitrogen atoms.
Nucleophilic substitution: The compound can also undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms in the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for electrophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the benzothiazole ring.
Scientific Research Applications
2-(5-Methyl-1H-pyrazol-3-yl)benzo[d]thiazole has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Industry: The compound can be used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(5-Methyl-1H-pyrazol-3-yl)benzo[d]thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-pyrazol-3-yl)benzo[d]thiazole
- 2-(5-Methyl-1H-pyrazol-4-yl)benzo[d]thiazole
- 2-(1H-pyrazol-5-yl)benzo[d]thiazole
Uniqueness
2-(5-Methyl-1H-pyrazol-3-yl)benzo[d]thiazole is unique due to the specific positioning of the methyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a promising candidate for drug development .
Biological Activity
2-(5-Methyl-1H-pyrazol-3-yl)benzo[d]thiazole is a compound that combines the pyrazole and benzo[d]thiazole moieties, both known for their diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structure and Synthesis
The compound features a pyrazole ring substituted at the 5-position with a methyl group and a benzo[d]thiazole moiety. The synthesis of such compounds typically involves the reaction of appropriate hydrazines with benzo[d]thiazole derivatives, which can be achieved through various synthetic pathways including cyclization reactions and condensation methods .
Antimicrobial Activity
Research indicates that derivatives of both pyrazole and benzo[d]thiazole exhibit significant antimicrobial properties. For instance, compounds containing the thiazole ring have demonstrated activity against various bacterial strains, including E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 2.50 to 20 µg/mL . The presence of electron-withdrawing groups in the structure enhances these activities.
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
This compound | E. coli | 5.00 |
This compound | S. aureus | 10.00 |
Anticonvulsant Activity
Studies have shown that pyrazole derivatives can exhibit anticonvulsant effects. For example, certain compounds have been evaluated using the maximal electroshock (MES) test, where they demonstrated protective indices indicating their potential as anticonvulsants . The compound 6g, a related structure, exhibited significant activity with an ED50 value of 160.4 mg/kg, suggesting similar potential for this compound.
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives have been well-documented. Compounds have been tested in models such as carrageenan-induced edema, showing comparable effectiveness to standard anti-inflammatory drugs like indomethacin . The structural modifications in these compounds can lead to enhanced anti-inflammatory effects.
The biological activities of this compound are believed to be mediated through various mechanisms:
- Inhibition of Enzymes : Many pyrazoles act as inhibitors of cyclooxygenases (COX), which play a critical role in inflammation.
- Neurotransmission Modulation : Some compounds may influence GABAergic neurotransmission pathways, contributing to their anticonvulsant effects .
Case Studies
A notable study synthesized a series of benzothiazole derivatives incorporating dimethylpyrazole and evaluated their biological activities. Several compounds showed promising results in terms of neurotoxicity and cytotoxicity while exhibiting anticonvulsant activity . These findings underscore the potential therapeutic applications of such derivatives.
Properties
Molecular Formula |
C11H9N3S |
---|---|
Molecular Weight |
215.28 g/mol |
IUPAC Name |
2-(5-methyl-1H-pyrazol-3-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C11H9N3S/c1-7-6-9(14-13-7)11-12-8-4-2-3-5-10(8)15-11/h2-6H,1H3,(H,13,14) |
InChI Key |
JQWLCFTWDLJOAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1)C2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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